molecular formula C7H8BrNO2 B183504 (6-Bromo-5-methoxypyridin-2-yl)methanol CAS No. 905562-91-6

(6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No. B183504
M. Wt: 218.05 g/mol
InChI Key: HBKNIQPNYHFKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Bromo-5-methoxypyridin-2-yl)methanol” is a chemical compound with the empirical formula C7H8BrNO2 . It has a molecular weight of 218.05 . It is a solid substance and is used as a research chemical .


Molecular Structure Analysis

The SMILES string for this compound is COc1ccc(CO)nc1Br . The InChI is 1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 .


Physical And Chemical Properties Analysis

“(6-Bromo-5-methoxypyridin-2-yl)methanol” is a solid substance . Its molecular weight is 218.05 . The compound’s storage condition is in an inert atmosphere at 2-8°C .

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

One research application involves the synthesis and structural characterization of compounds related to (6-Bromo-5-methoxypyridin-2-yl)methanol. Specifically, researchers studied the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. The investigation revealed different sites of protonation and distinct intermolecular hydrogen bonding patterns, which are essential for understanding the molecular structure and potential chemical reactivity of such compounds (Böck et al., 2021).

Synthesis and Structural Analysis

Another application involves the synthesis of a new Schiff base compound closely related to (6-Bromo-5-methoxypyridin-2-yl)methanol. This compound was synthesized and characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, providing insights into its molecular and crystalline structure. Such analyses are crucial for the development of new materials and the understanding of their properties (Wang et al., 2008).

Ligand Exchange Reactions

Research also extends to studying ligand exchange reactions involving complexes related to (6-Bromo-5-methoxypyridin-2-yl)methanol. These studies can provide significant insights into the reactivity and potential applications of these compounds in catalysis and material science (Klausmeyer et al., 2003).

Crystal Structure and Stability

The synthesis, characterization, and crystal structure analysis of compounds derived from (6-Bromo-5-methoxypyridin-2-yl)methanol highlight the importance of such research in understanding the stability and properties of these materials. The presence of intramolecular hydrogen bonds, for instance, is believed to give stability to the crystal structure, which is vital for practical applications (Percino et al., 2005; Percino et al., 2007).

Chemical Synthesis and Drug Development

Further applications include the efficient synthesis of compounds with potential relevance in drug development. For example, research on the synthesis of carboxylic acid moieties of certain dopamine and serotonin receptors antagonists showcases the importance of understanding and developing new synthetic routes for pharmacologically active compounds (Hirokawa et al., 2000).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard classification of Acute Tox. 4 Oral . The storage class code is 11 - Combustible Solids .

properties

IUPAC Name

(6-bromo-5-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKNIQPNYHFKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581413
Record name (6-Bromo-5-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-5-methoxypyridin-2-yl)methanol

CAS RN

905562-91-6
Record name (6-Bromo-5-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-(hydroxymethyl)pyridin-3-ol (2.04 g, 10 mmol) and K2CO3 (2.07 g, 15 mmol) in acetone (50 mL) was added iodomethane (1.84 g, 13 mmol) at rt. The reaction mixture was refluxed for 4 h. After that time the reaction was cooled to rt, filtered to remove solids and concentrated under reduced pressure to give (6-bromo-5-methoxypyridin-2-yl)methanol (3.42 g, >99%) as a white solid: 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.0 Hz, 1H), 7.16 (d, J=8.4 Hz, 1H), 4.70 (s, 2H), 3.93 (s, 3H), 2.78 (br s, 1H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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